2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name:
Vulcanchem
CAS No.:
325821-35-0
VCID:
VC0378723
InChI:
InChI=1S/C19H18N4O2S/c1-24-13-8-7-11(9-14(13)25-2)17-21-18-16-12-5-3-4-6-15(12)26-19(16)20-10-23(18)22-17/h7-10H,3-6H2,1-2H3
SMILES:
COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC
Molecular Formula:
C19H18N4O2S
Molecular Weight:
366.4g/mol
2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
CAS No.: 325821-35-0
Main Products
VCID: VC0378723
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4g/mol
CAS No. | 325821-35-0 |
---|---|
Product Name | 2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine |
Molecular Formula | C19H18N4O2S |
Molecular Weight | 366.4g/mol |
IUPAC Name | 4-(3,4-dimethoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Standard InChI | InChI=1S/C19H18N4O2S/c1-24-13-8-7-11(9-14(13)25-2)17-21-18-16-12-5-3-4-6-15(12)26-19(16)20-10-23(18)22-17/h7-10H,3-6H2,1-2H3 |
Standard InChIKey | QDNHJTXMLZFNSY-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC |
PubChem Compound | 1106411 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume